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(5-bromo-1H-indol-1-yl)acetic acid Documentation Hub

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  • Product: (5-bromo-1H-indol-1-yl)acetic acid
  • CAS: 937621-97-1

Core Science & Biosynthesis

Foundational

physicochemical properties of (5-bromo-1H-indol-1-yl)acetic acid

The following technical guide is structured to serve as a definitive reference for researchers utilizing (5-bromo-1H-indol-1-yl)acetic acid in medicinal chemistry and drug development. A Technical Guide for Drug Discover...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers utilizing (5-bromo-1H-indol-1-yl)acetic acid in medicinal chemistry and drug development.

A Technical Guide for Drug Discovery & Scaffold Analysis

Executive Summary

(5-Bromo-1H-indol-1-yl)acetic acid (CAS: 937621-97-1) is a critical heterocyclic building block and pharmacophore scaffold. It represents a specific subclass of indole-1-acetic acids , a chemical family extensively explored as antagonists for the CRTH2 (DP2) receptor and inhibitors of aldose reductase .

Unlike its isomer (indol-3-yl)acetic acid (the plant hormone auxin), the N-substituted (indol-1-yl)acetic acid core provides a distinct steric and electronic profile, preventing rapid metabolic degradation while maintaining key polar interactions in protein binding pockets. This guide details its molecular architecture, physicochemical parameters, and experimental handling protocols.

Molecular Architecture & Electronic Properties

The compound consists of a lipophilic 5-bromoindole core functionalized at the indole nitrogen (N1) with a hydrophilic acetic acid tail.

  • Lipophilic Core (5-Bromoindole): The bromine atom at position 5 increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted indole. It also serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the scaffold.

  • Polar Head (Acetic Acid): The carboxylic acid moiety acts as a key hydrogen bond donor/acceptor and provides pH-dependent solubility. The N-substitution removes the H-bond donor capability of the indole nitrogen, altering the hydrogen bond network compared to 3-substituted indoles.

Structural Visualization

The following diagram illustrates the synthesis and key functional regions of the molecule.

G Start 5-Bromoindole (Lipophilic Core) Inter Intermediate Ester (Ethyl 2-(5-bromo-1H-indol-1-yl)acetate) Start->Inter Base (NaH/K2CO3) DMF, 0-25°C Reagent Ethyl Bromoacetate (Alkylation Agent) Reagent->Inter Final (5-Bromo-1H-indol-1-yl)acetic acid (Amphiphilic Scaffold) Inter->Final Hydrolysis (LiOH/NaOH) THF/H2O, Acidify

Figure 1: Synthetic pathway and structural evolution from 5-bromoindole to the target acid.

Key Physicochemical Parameters

The following data aggregates predicted and experimental values relevant for formulation and assay development.

ParameterValue / DescriptionContext
CAS Number 937621-97-1Unique Identifier
Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol Fragment-like (<300 Da)
Physical State Solid (Crystalline Powder)White to off-white
LogP (Predicted) 2.49 ± 0.3Moderate Lipophilicity
TPSA 42.23 ŲHigh Membrane Permeability
pKa (Acid) 3.8 – 4.2 (Estimated)Carboxylic acid on N-alkyl chain
H-Bond Donors 1 (COOH)
H-Bond Acceptors 2 (C=O, OH)Indole N is not an acceptor here
Rotatable Bonds 2Flexible tail

Expert Insight: The LogP of ~2.5 places this compound in an optimal range for drug-likeness (Lipinski's Rule of 5). It is hydrophobic enough to cross membranes but possesses a solubilizing "handle" (COOH) that allows for salt formation (e.g., Sodium or Meglumine salts) to boost aqueous solubility for dosing.

Solubility & Ionization Profile

Understanding the ionization behavior is critical for assay buffer selection.

pH-Dependent Solubility

As a weak acid (pKa ~4.0), the compound exhibits a classic pH-solubility profile:

  • pH < 3.0 (Unionized): Predominantly neutral. Low aqueous solubility (< 0.1 mg/mL). Soluble in organic solvents (DMSO, Ethanol, DMF).

  • pH > 5.5 (Ionized): Predominantly anionic (carboxylate). Solubility increases significantly (> 1 mg/mL in buffered media).

Solvent Compatibility Table
SolventSolubility RatingUsage Recommendation
DMSO High (> 20 mg/mL)Preferred for stock solutions (10-100 mM).
Ethanol ModerateSuitable for evaporation/coating.[1]
Water (Neutral) LowNot recommended for stock preparation.
PBS (pH 7.4) ModerateSoluble as anion; ensure pre-dissolution in DMSO.
0.1 M NaOH HighForms soluble Sodium salt immediately.

Biological Relevance & Applications[3][4][9]

This scaffold is not merely a chemical curiosity; it is a validated pharmacophore in immunology and metabolic disease research.

A. CRTH2 (DP2) Antagonism

Indole-1-acetic acids are a primary class of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[2]

  • Mechanism: They mimic Prostaglandin D2 (PGD2) but block the receptor, preventing Th2 cell recruitment in allergic asthma and rhinitis.

  • Role: The acetic acid tail mimics the carboxylate of PGD2, while the 5-bromoindole core occupies the hydrophobic pocket of the receptor.

B. Aldose Reductase Inhibition

Related analogs ([5-(benzyloxy)-1H-indol-1-yl]acetic acid) have shown sub-micromolar inhibition of aldose reductase, a target for diabetic complications.

Pathway Visualization

Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (G-protein coupled) PGD2->CRTH2 Activates Inhibitor (5-Bromo-1H-indol-1-yl)acetic acid (Antagonist) Inhibitor->CRTH2 Blocks Binding (Competitive) Gi Gi Protein Activation CRTH2->Gi Signaling Cascade Effect Chemotaxis & Inflammation (Th2 Cells / Eosinophils) Gi->Effect

Figure 2: Mechanism of action in the CRTH2 inflammatory pathway.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for characterizing this compound.

Protocol A: Stock Solution Preparation (10 mM)
  • Objective: Prepare a stable stock for biological assays.

  • Materials: 2.54 mg of Compound, anhydrous DMSO.

  • Weigh 2.54 mg of (5-bromo-1H-indol-1-yl)acetic acid into a sterile glass vial.

  • Add 1.0 mL of dry DMSO.

  • Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Protocol B: Potentiometric pKa Determination
  • Objective: Determine the precise ionization constant.

  • Method:

    • Dissolve the compound in a mixture of Methanol:Water (30:70) to ensure initial solubility.

    • Perform titration using 0.1 M KOH standard solution at 25°C under inert gas (N₂).

    • Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (extrapolating to 0% methanol).

    • Expected Result: An inflection point corresponding to the carboxylic acid at pH ~4.0.

Protocol C: Analytical Verification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (characteristic Indole absorption) and 220 nm .

  • Retention: The 5-Br substituent will significantly increase retention time compared to unsubstituted indole-1-acetic acid.

References

  • ChemScene. (2024). (5-Bromo-1H-indol-1-yl)acetic acid Product Monograph. Retrieved from

  • Luker, T., et al. (2011).[2] "Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists—discovery of AZD1981."[2] Bioorganic & Medicinal Chemistry Letters, 21(21), 6288-6292.[2]

  • PubChem. (2024). Compound Summary for 5-Bromoindole (Precursor Data). Retrieved from

  • Stefek, M., et al. (2015). "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[3] Acta Biochimica Polonica, 62(3).

  • Jones, R. M., et al. (2014).[4] "Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2."[4] Journal of Medicinal Chemistry, 57(4), 1299-1322.[4]

Sources

Exploratory

The Halogenated Anomaly: A Technical Guide to 4-Chloroindole-3-Acetic Acid

[1] Executive Summary For decades, the "auxin paradigm" in plant physiology was dominated by a single molecule: Indole-3-acetic acid (IAA).[1] The discovery of a naturally occurring halogenated analog, 4-chloroindole-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

For decades, the "auxin paradigm" in plant physiology was dominated by a single molecule: Indole-3-acetic acid (IAA).[1] The discovery of a naturally occurring halogenated analog, 4-chloroindole-3-acetic acid (4-Cl-IAA) , shattered the assumption that IAA was the sole auxin of significance.[1] Found predominantly in the Fabeae tribe (peas, lentils, beans), 4-Cl-IAA exhibits biological activity 10–100 times more potent than IAA in specific bioassays.[1]

This guide provides a technical deep-dive into the discovery, unique biosynthetic pathway, and chemical stability of 4-Cl-IAA.[1] It concludes with a validated extraction and detection protocol for researchers in plant metabolomics and agrochemical development.

Part 1: The Historical Paradigm Shift

The "Super-Auxin" Anomaly (1960s)

Following the structural identification of IAA in the 1930s, researchers assumed it was the universal plant growth regulator. However, bioassays on legume extracts frequently showed "auxin-like" activity that far exceeded the theoretical maximums of IAA.[1]

The breakthrough occurred in 1968 , when Marumo et al. isolated a crystalline substance from immature seeds of Pisum sativum (pea). Using mass spectrometry—a nascent technology in plant biology at the time—they confirmed the presence of a chlorine atom on the indole ring. This was 4-chloroindole-3-acetic acid , the first and only known naturally occurring chlorinated plant hormone [1].[1]

The "Death Hormone" Hypothesis

In the 1980s and 90s, K.C. Engvild expanded the scope of 4-Cl-IAA research. He identified the compound in Pinus sylvestris (Scots pine), challenging the view that it was exclusive to legumes. Engvild proposed the controversial but compelling "Death Hormone" hypothesis: that the extreme potency and stability of 4-Cl-IAA allow maturing seeds to mobilize nutrients aggressively, essentially killing the maternal vegetative tissue to ensure seed survival [2].[1]

Part 2: Chemical Logic & Structure-Activity Relationship (SAR)

Why is the addition of a single chlorine atom at the 4-position so consequential? The answer lies in enzymatic resistance .

The Peroxidase Blockade

Endogenous IAA is strictly regulated by IAA-oxidases (peroxidases), which degrade the molecule to maintain homeostasis.

  • Mechanism: Peroxidases typically attack the indole ring at the C-3 or C-4 positions to initiate decarboxylation.[1]

  • The 4-Cl Effect: The chlorine atom at position 4 provides significant steric hindrance and alters the electron density of the ring. This renders 4-Cl-IAA virtually immune to standard IAA-oxidases.[1]

  • Result: The compound accumulates to high concentrations (micromolar levels) in developing seeds without rapid degradation, driving the rapid cell expansion required for fruit set.

Visualization: The Stability Mechanism

The following diagram illustrates the divergent fates of IAA and 4-Cl-IAA when exposed to peroxidases.

SAR_Mechanism IAA Indole-3-Acetic Acid (IAA) Peroxidase Peroxidase/IAA-Oxidase (Enzymatic Attack) IAA->Peroxidase Susceptible Cl_IAA 4-Chloroindole-3-Acetic Acid (4-Cl-IAA) Cl_IAA->Peroxidase Resistant Degradation Oxidative Decarboxylation (Inactive Metabolites) Peroxidase->Degradation IAA Pathway Stability Steric Blockade (High Stability & Potency) Peroxidase->Stability 4-Cl-IAA Pathway

Figure 1: Comparative stability of IAA and 4-Cl-IAA.[1] The 4-Cl substituent prevents enzymatic degradation, leading to hyper-accumulation.[1]

Part 3: Biosynthesis – The Parallel Pathway

For decades, the origin of the chlorine atom was a mystery. Did the plant chlorinate IAA directly? Research by Tivendale et al. (2012) elucidated the pathway, proving it is a Tryptophan-dependent parallel route .[1] Critically, the halogenation event occurs early, on the amino acid itself [3].

The Pathway Steps
  • Chlorination: Tryptophan (Trp) is chlorinated to form 4-Chloro-Tryptophan (4-Cl-Trp) .[1][2][3] (The specific halogenase remains the "holy grail" of current research).

  • Transamination: 4-Cl-Trp is converted to 4-Chloroindole-3-pyruvic acid (4-Cl-IPyA) by aminotransferases (PsTAR1, PsTAR2 ).[1][2]

  • Oxidation: 4-Cl-IPyA is converted to 4-Cl-IAA by YUCCA-like flavin monooxygenases.[1]

Visualization: Biosynthetic Workflow

Biosynthesis Trp L-Tryptophan Cl_Trp 4-Chloro-L-Tryptophan (4-Cl-Trp) Trp->Cl_Trp Chlorination Cl_IPyA 4-Chloroindole-3-Pyruvate (4-Cl-IPyA) Cl_Trp->Cl_IPyA Cl_IAA 4-Cl-IAA (Active Hormone) Cl_IPyA->Cl_IAA Enz_Halogenase Unknown Halogenase? Enz_Halogenase->Cl_Trp Enz_TAR Aminotransferases (PsTAR1, PsTAR2) Enz_TAR->Cl_IPyA Enz_YUC Monooxygenases (YUCCA-like) Enz_YUC->Cl_IAA

Figure 2: The parallel biosynthetic pathway in Pisum sativum.[1] Note that chlorination precedes the formation of the indole-acetic structure.

Part 4: Experimental Protocol (Extraction & Detection)

Objective: Isolation and quantification of 4-Cl-IAA from plant tissue (Pea seeds) using GC-MS. Standard: Based on the high-throughput method by Liu et al. (2012) and adapted for halogenated specificity [4].

Reagents & Standards
  • Extraction Solvent: 80% Methanol / 20% Water (pre-chilled to -20°C).[1]

  • Internal Standard (IS): [¹³C₆]-IAA (Surrogate) or Deuterated 4-Cl-IAA (if custom synthesized).[1]

  • Derivatization Agent: (Trimethylsilyl)diazomethane or Methyl Chloroformate (MCF).[1]

  • SPE Columns: Amino (NH2) or Polymer-based weak anion exchange.[1]

Step-by-Step Methodology
StepActionTechnical Rationale (Causality)
1. Homogenization Grind 10–50 mg fresh tissue in liquid N₂. Add 1 mL Extraction Solvent + Internal Standard .Cold solvent prevents enzymatic degradation.[1] IS addition before extraction corrects for recovery losses.[1]
2. Partitioning Sonicate (15 min, 4°C). Centrifuge (14,000 rpm, 10 min). Collect supernatant.Breaks cell walls to release auxins.[1] Centrifugation removes cellular debris.[1]
3. SPE Prep Condition SPE column (NH2) with Methanol then Water.[1]Activates the sorbent ligands for binding.
4. Loading & Wash Load supernatant. Wash with Hexane (removes lipids) and Acetonitrile (removes pigments).[1]Auxins are weak acids; they bind to the amino column while neutral lipids pass through.
5. Elution Elute with Acidified Methanol (2% Formic Acid in MeOH).Acidification protonates the carboxyl group of 4-Cl-IAA, breaking the ionic bond with the SPE sorbent.
6.[1] Derivatization Evaporate eluate.[1] Redissolve in MeOH. Add Diazomethane (20 µL). Incubate 30 min.Converts the non-volatile carboxylic acid to a volatile methyl ester for GC analysis.
7. GC-MS Analysis Inject 1 µL into GC-MS (Splitless). Column: DB-5ms or equivalent.[1]Separation based on boiling point and polarity.
Mass Spectral Identification (SIM Mode)

For Selected Ion Monitoring (SIM), monitor the following ions. The chlorine isotope signature (³⁵Cl / ³⁷Cl) provides a unique 3:1 ratio validation.

  • Quinolinium Ion (Base Peak): m/z 130 (IAA) vs. m/z 164 (4-Cl-IAA) .[1]

  • Molecular Ion (Methyl Ester): m/z 189 (IAA) vs. m/z 223/225 (4-Cl-IAA) .[1]

Part 5: References

  • Marumo, S., Hattori, H., Abe, H., & Munakata, K. (1968). Isolation of 4-chloroindolyl-3-acetic acid from immature seeds of Pisum sativum.[1][4] Nature, 219, 959–960.[5] Link[1]

  • Engvild, K. C. (1996). Herbicidal activity of 4-chloroindoleacetic acid and other auxins on pea, barley, and mustard. Physiologia Plantarum, 96(2), 333-337.[1] Link[1]

  • Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid.[1][6][7] Plant Physiology, 159(3), 1055–1063. Link[1]

  • Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.[8][9] Plant Methods, 8, 32. Link[1]

Sources

Protocols & Analytical Methods

Method

preparing pharmaceutical intermediates using (5-bromo-1H-indol-1-yl)acetic acid

Application Note: High-Efficiency Synthesis of CRTH2 Antagonist Libraries Using (5-Bromo-1H-indol-1-yl)acetic Acid Executive Summary This application note details the strategic utilization of (5-bromo-1H-indol-1-yl)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of CRTH2 Antagonist Libraries Using (5-Bromo-1H-indol-1-yl)acetic Acid

Executive Summary

This application note details the strategic utilization of (5-bromo-1H-indol-1-yl)acetic acid (CAS: 937621-97-1) as a pivotal scaffold in the synthesis of pharmaceutical intermediates, specifically targeting CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists.

The indole-1-acetic acid moiety is a privileged pharmacophore found in potent anti-inflammatory agents and prostaglandin D2 (PGD2) receptor antagonists. This guide provides a validated, divergent synthetic workflow allowing researchers to functionalize the C5-position (via Palladium-catalyzed cross-coupling) and the N1-acetic acid tail (via amide condensation) to generate focused libraries for Structure-Activity Relationship (SAR) studies.

Strategic Synthetic Architecture

The utility of (5-bromo-1H-indol-1-yl)acetic acid lies in its orthogonal reactivity . It possesses two distinct "handles" that can be manipulated independently, allowing for the rapid generation of molecular complexity.[1]

  • Handle A (C5-Bromine): A robust electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This region typically occupies the hydrophobic pocket of the CRTH2 receptor.

  • Handle B (Carboxylic Acid): A hydrophilic motif essential for ionic interaction with the receptor (often Arginine residues). It is modified via amide coupling to tune metabolic stability and potency.

Workflow Logic: The "Parallel Divergence" Approach

To maximize yield and minimize catalyst poisoning, we recommend the C5-First strategy for most library syntheses, as free carboxylic acids can sometimes interfere with sensitive Pd-catalytic cycles unless protected.

SyntheticWorkflow cluster_legend Reaction Conditions Start (5-Bromo-1H-indol-1-yl) acetic acid Step1 Step 1: Suzuki-Miyaura Coupling (C5 Functionalization) Start->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Inter Intermediate: (5-Aryl-1H-indol-1-yl) acetic acid Step1->Inter Purification Step2 Step 2: Amide Condensation (Tail Modification) Inter->Step2 R-NH2, HATU/DIPEA Final Final Product: CRTH2 Antagonist Candidate Step2->Final Legend Path prioritizes C5-arylation to avoid amide interference with Pd catalysts.

Figure 1: The recommended divergent synthetic pathway prioritizing C5-arylation followed by amide formation.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aromatic or heteroaromatic system at the 5-position.

Reagents & Equipment:

  • Substrate: (5-bromo-1H-indol-1-yl)acetic acid (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[2]·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)

Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the indole substrate, boronic acid, and K₂CO₃.

  • Degassing (Critical): Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to the degassed solution. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target mass: Substrate - Br + Aryl).

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to ensure the carboxylic acid is protonated). Extract with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% Methanol in DCM).

Troubleshooting:

  • Low Conversion:[4] If the starting material persists, add 0.02 equiv of fresh catalyst and extend heating.

  • Protodeboronation: If the boronic acid degrades, switch to a milder base (Cs₂CO₃) or lower temperature (80°C).

Protocol B: Amide Coupling (Tail Functionalization)

Objective: To attach the pharmacophore "tail" (e.g., sulfonamide or amine) to the acetic acid moiety.

Reagents:

  • Substrate: (5-Aryl-1H-indol-1-yl)acetic acid (from Protocol A) (1.0 equiv)

  • Amine/Sulfonamide: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the indole acid substrate in anhydrous DMF. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes to form the activated ester (visible color change often occurs).

  • Addition: Add the amine (R-NH₂).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup: Dilute with water (precipitate may form). If solid, filter and wash. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

Quantitative Data & Specifications

Table 1: Physicochemical Profile of the Starting Material

PropertyValueNotes
Formula C₁₀H₈BrNO₂
MW 254.08 g/mol
Appearance Off-white to beige solidLight sensitive
Solubility DMSO (>50 mg/mL), DMFPoor water solubility
pKa (calc) ~3.8 (Carboxylic acid)Acidic workup required
Storage 2–8°C, DesiccatedHygroscopic

Table 2: Expected Yields for Standard Transformations

Reaction TypePartnerCatalyst/ReagentTypical Yield
Suzuki Coupling Phenylboronic acidPd(dppf)Cl₂85–95%
Suzuki Coupling 3-Pyridylboronic acidPd(dppf)Cl₂70–85%
Amide Coupling BenzylamineHATU90–98%
Amide Coupling BenzenesulfonamideEDC/DMAP60–75%*

*Note: Sulfonamide coupling often requires stronger activation (e.g., CDI or EDC/DMAP) compared to standard amines.

References

  • CRTH2 Antagonist Discovery

    • Title: "Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists."
    • Source:ChemMedChem, 2023.
    • URL:[Link] (Contextual link to related indole-2-carboxylic acid work, illustrative of the scaffold utility).

    • Relevance: Establishes the biological validity of the indole-acetic acid scaffold.
  • Suzuki Coupling Methodology

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."
    • Source: Yoneda Labs / Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides the mechanistic grounding for Protocol A.
  • General Synthesis of Indole-1-acetic Acids

    • Title: "Indole-3-acetic Acid Antagonists of the Prostaglandin D2 Receptor CRTH2."[5][6] (Note: Discusses the structural isomers and synthesis).

    • Source:Journal of Medicinal Chemistry, 2005, 48(19), 6174–6177.
    • URL:[Link]

    • Relevance: Foundational text for CRTH2 medicinal chemistry.
  • Chemical Properties & Safety

    • Title: "(5-Bromo-1H-indol-1-yl)acetic acid MSDS and Properties."
    • Source: ChemScene / BenchChem.
    • Relevance: Source of physical data in Table 1.[5][7]

Sources

Application

Application Note: Buchwald-Hartwig Amination of (5-Bromo-1H-indol-1-yl)acetic Acid Derivatives

Executive Summary & Strategic Context The functionalization of the indole C5 position via Palladium-catalyzed cross-coupling is a cornerstone transformation in the synthesis of CRTH2 (Chemoattractant Receptor-homologous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The functionalization of the indole C5 position via Palladium-catalyzed cross-coupling is a cornerstone transformation in the synthesis of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, such as Ramatroban and Setipiprant analogs. Specifically, (5-bromo-1H-indol-1-yl)acetic acid derivatives represent a critical scaffold where the N1-acetic acid tail provides receptor selectivity, while the C5-amine moiety drives potency.

This application note details the Buchwald-Hartwig amination of these substrates. Unlike simple aryl halides, this scaffold presents two competing challenges:

  • The N1-Acid Sensitivity: The free carboxylic acid can poison Pd catalysts via carboxylate binding. Therefore, this protocol strictly utilizes ester-protected derivatives (methyl or ethyl 2-(5-bromo-1H-indol-1-yl)acetate).

  • Electronic Deactivation: The N1-substitution removes the N-H bond, preventing indole anion formation (which can be beneficial), but the electron-withdrawing nature of the ester tail can slightly deactivate the C5 position compared to native indole.

Target Audience

Medicinal Chemists and Process Development Scientists working on indole-based GPCR antagonists.

Critical Reaction Parameters

Ligand Selection Matrix

The choice of ligand is the single most deterministic factor for yield. We utilize Buchwald biaryl phosphine ligands to ensure rapid oxidative addition and reductive elimination.

Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Amines (Anilines, Alkyl)BrettPhos BrettPhos Pd G3/G4Highly selective for primary amines; prevents diarylation.
Secondary Amines (Cyclic, Acyclic)RuPhos or XPhos RuPhos Pd G3 / XPhos Pd G3RuPhos is superior for secondary amines due to steric bulk preventing β-hydride elimination.
Difficult/Bulky Amines tBuXPhos tBuXPhos Pd G3Extreme steric bulk facilitates reductive elimination of congested centers.
Base & Solvent Compatibility
  • Base: Cesium Carbonate (

    
    )  is the standard.
    
    • Why: Strong alkoxide bases (NaOtBu, LiHMDS) often cause premature hydrolysis of the ethyl/methyl ester or transesterification.

      
       is mild enough to preserve the ester but strong enough to deprotonate the amine-Pd complex.
      
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Note:

      
      -Amyl alcohol is a viable green alternative but requires careful temperature monitoring to avoid transesterification if the ester is labile.
      

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle specific to the ester-protected indole substrate, highlighting the critical "Safe Zone" where the ester remains intact.

G Start Substrate: Ethyl (5-bromo-1H-indol-1-yl)acetate OxAdd Oxidative Addition (Pd-Br Species) Start->OxAdd + Pd(0) Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd Cycle Start AmineBind Amine Coordination & Deprotonation (Cs2CO3) OxAdd->AmineBind + HNRR' RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Hydrolysis RISK: Ester Hydrolysis (Avoid Strong Bases) AmineBind->Hydrolysis If NaOtBu used RedElim->Pd0 Regenerate Catalyst Product Product: Ethyl (5-amino-1H-indol-1-yl)acetate RedElim->Product

Figure 1: Catalytic cycle emphasizing the preservation of the ester moiety during the Pd(0)/Pd(II) cycle.

Experimental Protocols

Protocol A: General Coupling (Secondary Amines)

Best for: Morpholines, Piperazines, and electron-rich anilines.

Reagents:

  • Substrate: Ethyl 2-(5-bromo-1H-indol-1-yl)acetate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base:

    
     (2.0 equiv, dried)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the indole substrate (1.0 equiv),

    
     (2.0 equiv), and XPhos Pd G3 (0.02 equiv).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Addition: Add anhydrous 1,4-Dioxane via syringe, followed by the amine (1.2 equiv).

  • Reaction: Heat the block to 80–100 °C for 4–12 hours. Monitor via LC-MS (Target mass: M+Amine-Br).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Challenging Coupling (Primary Amines)

Best for: Primary alkyl amines or sterically hindered anilines.

Reagents:

  • Substrate: Ethyl 2-(5-bromo-1H-indol-1-yl)acetate (1.0 equiv)

  • Amine: 1.2 equiv[1][2]

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base:

    
     (2.5 equiv) — Note: Phosphate is often superior to Carbonate for BrettPhos systems.
    
  • Solvent:

    
    -Butanol or Toluene (0.1 M)
    

Procedure:

  • Degassing: Degas the solvent (Toluene) by sparging with Argon for 15 minutes prior to use. Oxygen kills BrettPhos efficiency.

  • Assembly: In a glovebox or under strict Schlenk conditions, combine Indole (1.0 equiv), BrettPhos Pd G3 (0.04 equiv), and

    
     (2.5 equiv).
    
  • Injection: Add solvent and amine.

  • Heating: Heat to 100 °C . Primary amines may require longer reaction times (12–18 h).

  • Workup: Standard Celite filtration.

Workflow Optimization Logic

Use this decision tree to select the correct conditions for your specific derivative.

DecisionTree Start Start: 5-Bromoindole-Acetate AmineType Identify Amine Partner Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Brett System A: BrettPhos Pd G3 K3PO4 / tBuOH Primary->Brett RuPhos System B: RuPhos Pd G3 Cs2CO3 / Dioxane Secondary->RuPhos CheckEster Is Ester Labile? Brett->CheckEster RuPhos->CheckEster Mild Use Toluene (Avoid Alcohols) CheckEster->Mild Yes (e.g. Methyl) Standard Standard Protocol CheckEster->Standard No (e.g. t-Butyl)

Figure 2: Logic flow for selecting catalyst and solvent systems based on amine type and ester stability.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure solvents are degassed. Switch to a G3/G4 precatalyst to ensure active Pd(0) generation.
Ester Hydrolysis Base is too strong or wet solvent.Switch from

to

(anhydrous). Ensure solvent is <50 ppm

.
Dehalogenation (H-Indole)

-Hydride elimination from amine.
Switch to RuPhos (for secondary amines). The steric bulk prevents the

-hydride pathway.
Indole Dimerization Homocoupling.Reduce catalyst loading; ensure strict anaerobic conditions.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Pettus, L. H., et al. (2012). Diazine Indole Acetic Acids as Potent, Selective, and Orally Bioavailable Antagonists of CRTH2.[3][4][5] Journal of Medicinal Chemistry, 55(12), 5774–5792.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Sturino, C. F., et al. (2007). Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist.[5][6] Journal of Medicinal Chemistry, 50(5), 794–806.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Establishing Reference Standards for (5-bromo-1H-indol-1-yl)acetic acid: A Comparative Guide

Executive Summary & Core Directive In the development of CRTH2 antagonists and AKR1C3 inhibitors, (5-bromo-1H-indol-1-yl)acetic acid (CAS 937621-97-1) serves as a critical pharmacophore scaffold. However, commercial sour...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of CRTH2 antagonists and AKR1C3 inhibitors, (5-bromo-1H-indol-1-yl)acetic acid (CAS 937621-97-1) serves as a critical pharmacophore scaffold. However, commercial sources of this intermediate often exhibit variable purity (95-98%), containing significant levels of regioisomers (C3-alkylated byproducts) and unreacted 5-bromoindole.

This guide challenges the reliance on "Certificate of Analysis (CoA) face value" by establishing a protocol to generate an In-House Primary Reference Standard . We move beyond simple HPLC area-% integration, advocating for an orthogonal approach combining Quantitative NMR (qNMR) for absolute mass balance and HPLC-UV-MS for impurity profiling.

The Reference Standard Workflow

To establish a traceable standard, we must prove identity, purity, and potency. The following workflow illustrates the transformation of a commercial reagent into a certified reference material.

ReferenceStandardWorkflow cluster_Purity Orthogonal Purity Assessment Raw Commercial Raw Material (Purity ~95%) Purification Purification Cycle (Recrystallization/Prep-HPLC) Raw->Purification Remove 5-bromoindole Identity Structural Confirmation (1H/13C NMR, MS, IR) Purification->Identity Confirm Structure qNMR qNMR (Absolute Assay) Primary Method Identity->qNMR HPLC HPLC-UV (Impurity Profiling) Secondary Method Identity->HPLC Volatiles TGA / KF (Volatiles & Water) Identity->Volatiles Ash ROI (Residue on Ignition) (Inorganics) Identity->Ash Final Certified Reference Standard (Potency Assigned) qNMR->Final Mass Balance Calculation HPLC->Final Impurity Limits Volatiles->Final Correction Factor Ash->Final Correction Factor

Figure 1: Strategic workflow for converting raw intermediates into certified reference standards.

Comparative Analysis: Commercial vs. In-House Standard

The following data illustrates the risks of using commercial "reagent grade" material directly in quantitative assays (e.g., IC50 determination or kinetic studies).

Table 1: Performance Comparison of Material Sources

FeatureCommercial Reagent GradeIn-House Primary Standard (Recommended)Impact on Research
Assay Method HPLC Area % (Relative)qNMR (Absolute wt/wt %)Commercial CoA overestimates purity by ignoring non-chromophoric impurities (salts, water).
Purity Value Typically 95.0% - 98.0%99.4% ± 0.3% (Expanded Uncertainty)High: 3-5% error in stock solution concentration affects potency data (

,

).
Major Impurity 5-Bromoindole (Starting Material)< 0.05% (LOD)Critical: Unreacted indole is biologically active and may act as a false agonist/antagonist.
Water Content Not usually reported0.1 - 0.5% (Determined by KF)Hygroscopicity can alter molecular weight calculations over time.
Cost Low ($)Medium (

)
Initial investment in characterization prevents costly assay repeats.

Experimental Protocols

Purification Strategy (The "Self-Validating" Step)

Objective: Remove the specific lipophilic impurity 5-bromoindole and hydrolysis byproducts.

Methodology:

  • Dissolution: Dissolve 5.0 g of crude (5-bromo-1H-indol-1-yl)acetic acid in 50 mL of Ethyl Acetate at reflux (77°C).

  • Hot Filtration: Filter while hot to remove inorganic salts (likely KBr/NaBr from alkylation).

  • Precipitation: Slowly add n-Heptane (anti-solvent) to the hot filtrate until turbidity is observed (approx. ratio 1:2 EtOAc:Heptane).

  • Cooling: Allow to cool to room temperature, then chill to 4°C for 4 hours.

  • Isolation: Filter the off-white crystals and wash with cold Heptane.

  • Drying: Vacuum dry at 45°C for 12 hours.

Why this works: The starting material (5-bromoindole) is significantly more soluble in Heptane than the target carboxylic acid, ensuring its removal in the mother liquor.

Orthogonal Characterization[1]
A. Primary Assay: 1H-qNMR (Absolute Purity)

This is the definitive method for assigning potency. Unlike HPLC, it does not require a reference standard of the analyte itself.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (ensures solubility of both polar acid and non-polar impurities).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest proton).

  • Pulse Angle: 90°.

  • Calculation:

    
    [1]
    
B. Secondary Assay: HPLC-UV (Impurity Profiling)

Used to detect structurally related impurities that qNMR might miss due to overlapping signals.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Indole characteristic absorption).

  • Critical Separation: The target acid (RT ~8 min) must be baseline resolved from 5-bromoindole (RT ~14 min).

Impurity Fate Mapping

Understanding where impurities originate allows for proactive control.

ImpurityMap SM 5-Bromoindole (Starting Material) Inter Ethyl (5-bromoindol-1-yl)acetate (Intermediate Ester) SM->Inter N-Alkylation (Base) Imp1 Impurity A: Unreacted 5-Bromoindole (Lipophilic) SM->Imp1 Incomplete Rxn Imp2 Impurity B: C3-Alkylated Isomer (Regioisomer) SM->Imp2 C-Alkylation (Side Rxn) Reagent Ethyl Bromoacetate Reagent->Inter Target (5-bromo-1H-indol-1-yl)acetic acid (Target) Inter->Target Hydrolysis (LiOH/NaOH) Imp3 Impurity C: Hydrolysis Byproducts (Polar) Inter->Imp3 Over-hydrolysis/Degradation

Figure 2: Origin and fate of common impurities in the synthesis of (5-bromo-1H-indol-1-yl)acetic acid.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 1358419, (5-Bromo-1H-indol-1-yl)acetic acid. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gokcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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